2-Iodoethyl4-methylbenzene-1-sulfonate
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Overview
Description
2-Iodoethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C9H11IO3S It is a derivative of benzene, featuring an iodoethyl group and a methylbenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodoethyl 4-methylbenzene-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with 2-iodoethanol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for 2-iodoethyl 4-methylbenzene-1-sulfonate are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Iodoethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, or primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be employed for oxidation and reduction, respectively.
Major Products
Nucleophilic Substitution: Products include substituted ethyl derivatives, such as ethyl azides or ethyl thiocyanates.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to carboxylic acids.
Scientific Research Applications
2-Iodoethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-iodoethyl 4-methylbenzene-1-sulfonate involves its reactivity as an electrophile. The iodine atom is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Iodoethylbenzene: Similar structure but lacks the sulfonate group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonate group but lacks the iodoethyl group, limiting its use in certain synthetic applications.
Ethyl 4-methylbenzenesulfonate: Similar but lacks the iodine atom, affecting its reactivity and applications.
Uniqueness
2-Iodoethyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the iodoethyl and sulfonate groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
2-iodoethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHLUOEMFWWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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